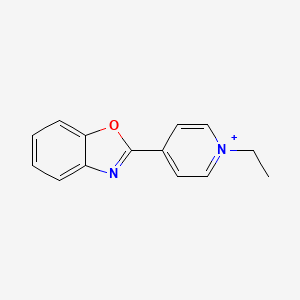
Chrome Yellow PG 130per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrome Yellow is a chemical pigment primarily composed of lead chromate . Its chemical composition is PbCrO4, and its content is about 90% to 94% . The pigment appears as a light red-yellow powder with a monoclinic crystal shape . The color range varies from lemon yellow to orange yellow . It is mainly used in producing coatings, paints, inks, plastic, rubber, and cultural & educational articles .
Synthesis Analysis
The synthesis of Chrome Yellow involves quantitative measurements using scanning electron microscopy-wavelength dispersive X-ray analysis (SEM–WDX) . This technique can distinguish different types of Chrome Yellow based on the quantification of the sulfur content of the pigment . In some processes, lead nitrate is mixed with a buffer solution of sodium carbonate and potassium dichromate .
Molecular Structure Analysis
The molecular structure of Chrome Yellow is PbCrO4 . The mixed PbCr(1−x)SxO4 and the native PbCrO4 share a similar electronic structure . An energy up-shift of the conduction band is computed by both increasing the amount of sulfate and passing from the monoclinic to the orthorhombic phase .
Chemical Reactions Analysis
The darkening of the pigment is provoked by the formation of superficial layers of Cr(III) oxides and sulfates due to the reduction of the native Cr(VI) to the Cr(III) oxidation state . A strong correlation between Chrome Yellow degradation and its chemical composition (sulfate richness) and structure (orthorhombic vs. monoclinic) was also experimentally put forward .
Physical And Chemical Properties Analysis
Chrome Yellow has a specific gravity of 5.3 g/cm3 . It has an oil absorption of 23 g/100g . The pH value of its aqueous extract is between 6 and 8 . It has a moisture content of a maximum of 1.0% and water-soluble salts of a maximum of 1.0% . The residue on sieve (45 μm) is a maximum of 0.5% . The soluble Pb content (0.07 n HCl) is a maximum of 5% . It has a conductivity of a maximum of 500 micro-siemens .
Safety and Hazards
Chrome Yellow is classified as hazardous . It may cause cancer, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment as required and avoid release to the environment .
Propriétés
Numéro CAS |
12224-86-1 |
|---|---|
Nom du produit |
Chrome Yellow PG 130per cent |
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI)](/img/structure/B1174859.png)

![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)